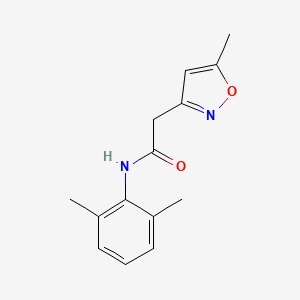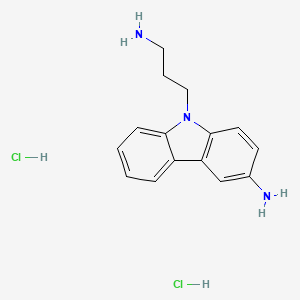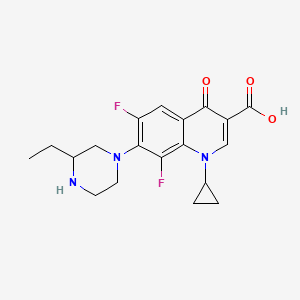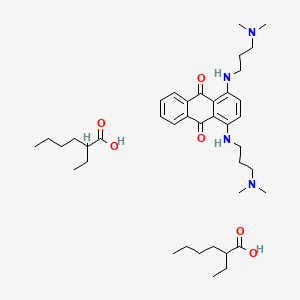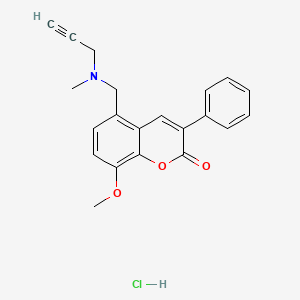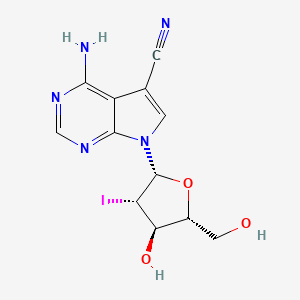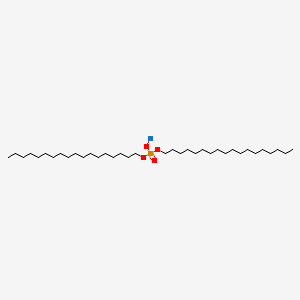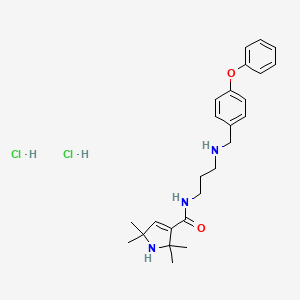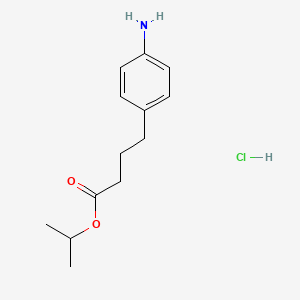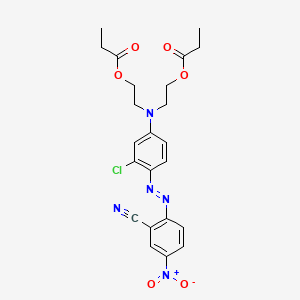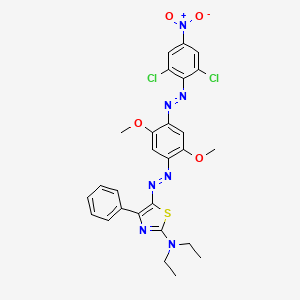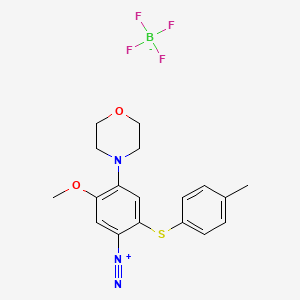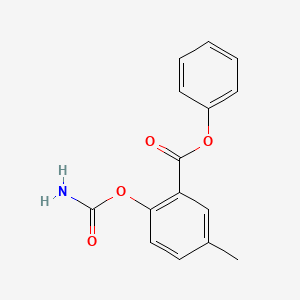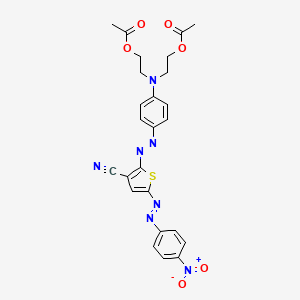
2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates heterocyclic scaffolds, making it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Microwave Irradiation: Cyanoacetamides are irradiated with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst under solvent-free conditions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The active hydrogen atoms in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds and amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Employed in the production of dyes, inks, and color additives.
Mécanisme D'action
The mechanism of action of 2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate involves its interaction with various molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with biological molecules. The heterocyclic scaffolds in the compound enhance its binding affinity to specific molecular targets, leading to its bioactive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is unique due to its incorporation of multiple azo groups and heterocyclic scaffolds, which enhance its bioactive properties and make it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
87617-96-7 |
|---|---|
Formule moléculaire |
C25H23N7O6S |
Poids moléculaire |
549.6 g/mol |
Nom IUPAC |
2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C25H23N7O6S/c1-17(33)37-13-11-31(12-14-38-18(2)34)22-7-3-21(4-8-22)28-30-25-19(16-26)15-24(39-25)29-27-20-5-9-23(10-6-20)32(35)36/h3-10,15H,11-14H2,1-2H3 |
Clé InChI |
UHSNEQICGZZERD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


